![molecular formula C24H26N2O2 B2398717 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877793-94-7](/img/structure/B2398717.png)
4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a novel derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products .
Synthesis Analysis
The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized well by IR, NMR, and LC-MS spectral techniques .Scientific Research Applications
Antimicrobial Activity
A series of compounds related to the structural framework of 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activities comparable to standard treatments. The molecular docking studies provided insights into the mechanism of action through interactions with oxidoreductase proteins, suggesting the potential of these compounds in treating microbial infections (Mandala et al., 2013).
Catalysis and Chemical Synthesis
Research has also focused on the use of similar structures in catalysis. Silica-bonded N-propylpiperazine sodium n-propionate was employed as an efficient solid base for synthesizing a series of 4H-pyran derivatives. This method highlights the versatility of piperazine derivatives in facilitating chemical transformations, providing a recyclable and environmentally friendly approach to synthesizing complex organic molecules (Niknam et al., 2013).
Anticholinesterase Activity
The synthesis of compounds bearing a resemblance to the core structure of interest has shown potential in the field of neurodegenerative diseases. Specifically, certain derivatives have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, a target for Alzheimer's disease treatment. The optimization of these compounds could lead to new therapeutic agents for managing symptoms associated with this condition (Filippova et al., 2019).
Molecular Docking and Pharmacological Studies
Further extending the chemical utility of such molecules, novel thiopyrimidine derivatives incorporating the benzochromen-2-one scaffold were synthesized. These compounds were subjected to molecular docking studies to understand their interactions with biological targets. The antibacterial properties demonstrated, alongside the insights from molecular docking, underscore the potential of these derivatives in developing new pharmacological agents (Lal et al., 2018).
Anticancer Therapy Metabolite Study
One specific derivative, 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016), being developed for anticancer therapy, underwent an interesting metabolic transformation. This study highlighted the role of human flavin-containing monooxygenase 5 in catalyzing a Baeyer-Villiger oxidation, a critical step in the drug's metabolism. This research provides valuable insights into the drug metabolism processes relevant to the development of anticancer therapies (Lai et al., 2011).
properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24-16-20(22-14-18-6-4-5-7-19(18)15-23(22)28-24)17-25-10-12-26(13-11-25)21-8-2-1-3-9-21/h1-3,8-9,14-16H,4-7,10-13,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLBWVHQXOCJLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)
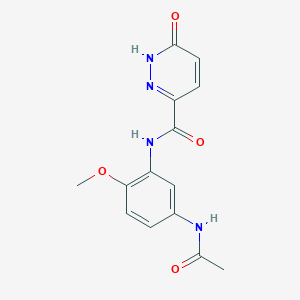
![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)
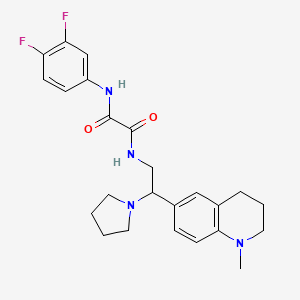
![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)
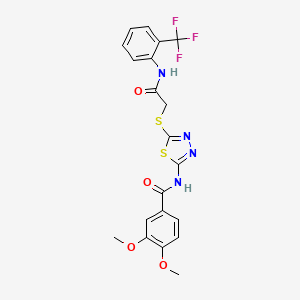
![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)
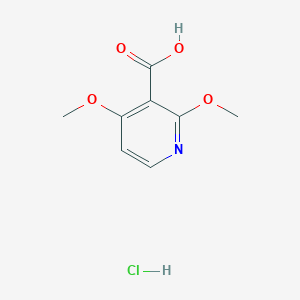
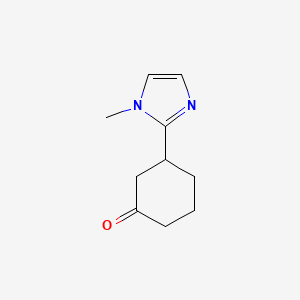
![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)
![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)